Docetaxel m1&m2, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

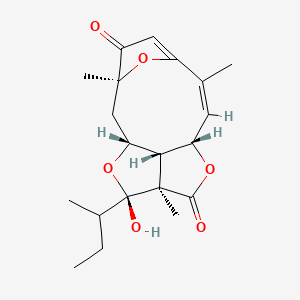

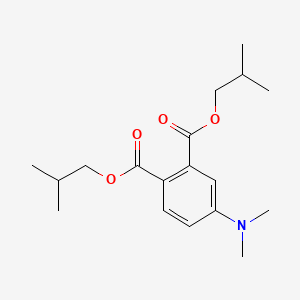

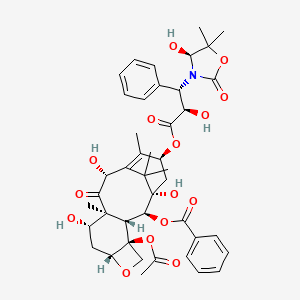

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer. It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel is metabolized by the CYP3A4 isoenzyme into four metabolites: M1, M2, M3, and M4 .

Preparation Methods

Docetaxel is derived semisynthetically from 10-deacetyl-baccatin III, which is more water-soluble than paclitaxel and is a more potent antimicrotubule agent in vitro . The synthetic route involves hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Docetaxel undergoes various chemical reactions, including hydroxylation, which is catalyzed by the CYP3A4 isoenzyme . Common reagents used in these reactions include organic solvents and catalysts that facilitate the hydroxylation process. The major products formed from these reactions are the metabolites M1, M2, M3, and M4 .

Scientific Research Applications

Docetaxel has a wide range of scientific research applications, particularly in the field of cancer treatment. It is used in chemotherapy for breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . Additionally, docetaxel-loaded M1 macrophage-derived exosomes have been studied for their potential in chemoimmunotherapy of breast cancer . This novel drug delivery system has shown promising results in inducing naïve M0 macrophages to polarize to the M1 phenotype, leading to robust M1 activation in the immunosuppressive tumor microenvironment .

Mechanism of Action

Docetaxel works by disrupting the normal function of microtubules, thereby stopping cell division . It binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization . The molecular targets and pathways involved include the inhibition of cellular mitosis, which plays a central role in the therapy of many solid tumors .

Comparison with Similar Compounds

Docetaxel is a semisynthetic analogue of paclitaxel, which is another taxoid antineoplastic agent . While both compounds share similar mechanisms of action, docetaxel is more water-soluble and more potent as an antimicrotubule agent in vitro . Other similar compounds include cabazitaxel and larotaxel, which also belong to the taxane family of medications and are used in cancer treatment .

Properties

CAS No. |

157183-03-4 |

|---|---|

Molecular Formula |

C43H51NO15 |

Molecular Weight |

821.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(4S)-4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37-,41+,42-,43+/m0/s1 |

InChI Key |

MZGHWPNTSVYFCV-HHQOYREHSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6[C@H](C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.